molecular formula C22H16ClNO3 B14318325 Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride CAS No. 109948-27-8

Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride

Cat. No.: B14318325
CAS No.: 109948-27-8
M. Wt: 377.8 g/mol
InChI Key: NCCICXDVHPOUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride is a complex organic compound characterized by its unique structure, which includes both oxo and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride typically involves the reaction of 2-oxo-1,2-diphenylethylamine with phenylacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Formation of the Intermediate: 2-oxo-1,2-diphenylethylamine is reacted with phenylacetyl chloride in the presence of a base such as triethylamine to form the intermediate compound.

    Chlorination: The intermediate is then treated with thionyl chloride to introduce the acetyl chloride group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the acetyl chloride group under mild conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amides, esters, or thioesters.

Scientific Research Applications

Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with specific properties.

    Biological Studies: It is used in the study of enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit enzymes by forming stable complexes with their active sites.

    Receptor Binding: It can bind to specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-1,2-diphenylethylamine: A precursor in the synthesis of Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride.

    Phenylacetyl chloride: Another precursor used in the synthesis.

    2-oxo-1,2-diphenylethyl formate: A related compound with similar structural features.

Uniqueness

This compound is unique due to its combination of oxo and amino functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with biological targets makes it a valuable compound in research and industrial applications.

Properties

CAS No.

109948-27-8

Molecular Formula

C22H16ClNO3

Molecular Weight

377.8 g/mol

IUPAC Name

2-oxo-2-(N-(2-oxo-1,2-diphenylethyl)anilino)acetyl chloride

InChI

InChI=1S/C22H16ClNO3/c23-21(26)22(27)24(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)20(25)17-12-6-2-7-13-17/h1-15,19H

InChI Key

NCCICXDVHPOUMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)N(C3=CC=CC=C3)C(=O)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.